molecular formula C20H25N5O4 B11287609 Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11287609
M. Wt: 399.4 g/mol
InChI Key: WWXSGXCVMLKFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy-hydroxyphenyl group, and a tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the tetrazolo-pyrimidine core and the subsequent attachment of the cyclohexyl and ethoxy-hydroxyphenyl groups. Common synthetic routes may involve:

    Formation of the Tetrazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.

    Attachment of the Cyclohexyl Group: This step may involve alkylation reactions using cyclohexyl halides under basic conditions.

    Attachment of the Ethoxy-Hydroxyphenyl Group: This can be accomplished through etherification and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups in the tetrazolo-pyrimidine core can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 7-(3-methoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Cyclohexyl 7-(3-ethoxy-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure may result in different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H25N5O4/c1-3-28-16-11-13(9-10-15(16)26)18-17(12(2)21-20-22-23-24-25(18)20)19(27)29-14-7-5-4-6-8-14/h9-11,14,18,26H,3-8H2,1-2H3,(H,21,22,24)

InChI Key

WWXSGXCVMLKFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.